molecular formula C11H15NSSi B11885206 2-(Ethyldimethylsilyl)benzo[d]thiazole

2-(Ethyldimethylsilyl)benzo[d]thiazole

Cat. No.: B11885206
M. Wt: 221.40 g/mol
InChI Key: JIMDKTJHFRSQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyldimethylsilyl)benzo[d]thiazole is a synthetic organosilane-benzo[d]thiazole hybrid compound offered for research and development purposes. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its planar, aromatic nature that allows for diverse non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic contacts . This molecular framework is found in compounds with a wide spectrum of bioactivities, and researchers are increasingly exploring hybrid molecules that fuse this scaffold with other pharmacophores to develop new agents with enhanced or multi-targeting biological profiles . This compound is of significant interest in pharmacological research, particularly in the development of novel antimicrobials and central nervous system (CNS) active agents. Benzothiazole derivatives have demonstrated potent, broad-spectrum antibacterial and antifungal activity against clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungi (e.g., Candida albicans ) . Furthermore, the benzothiazole core is a key structural component in drugs and investigational compounds for neurodegenerative diseases such as Parkinson's disease, acting as multifunctional agents with dopamine receptor agonist, neuroprotective, and antioxidant activities . The incorporation of an ethyldimethylsilyl group, analogous to the tert-butyldimethylsilyl group found in other research thiazoles , introduces a hydrophobic, sterically protecting moiety that can significantly alter the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable tool for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NSSi

Molecular Weight

221.40 g/mol

IUPAC Name

1,3-benzothiazol-2-yl-ethyl-dimethylsilane

InChI

InChI=1S/C11H15NSSi/c1-4-14(2,3)11-12-9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3

InChI Key

JIMDKTJHFRSQBQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Reactivity and Transformation of 2 Ethyldimethylsilyl Benzo D Thiazole

Chemical Transformations Involving the Ethyldimethylsilyl Group

The ethyldimethylsilyl substituent is a versatile functional group that can be readily cleaved or modified, providing pathways to various benzothiazole (B30560) derivatives.

Desilylation is the cleavage of the carbon-silicon bond, a fundamental transformation for organosilanes. In the case of 2-(Ethyldimethylsilyl)benzo[d]thiazole, this reaction results in the formation of the parent benzo[d]thiazole. This process is most efficiently achieved through the use of fluoride (B91410) ions, which have a strong affinity for silicon. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for this purpose, offering mild and effective desilylation. Acid-mediated protodesilylation is also a viable method.

Table 1: Common Reagents for the Desilylation of this compound

Reagent Product Typical Conditions
Tetrabutylammonium fluoride (TBAF) Benzo[d]thiazole Tetrahydrofuran (THF), Room Temperature
Hydrofluoric acid (HF) Benzo[d]thiazole Acetonitrile (B52724), Room Temperature

Beyond complete removal, the silyl (B83357) group itself can be functionalized. While direct modification of the ethyl or methyl groups on the silicon atom without cleaving the silicon-benzothiazole bond is challenging, it is possible to transform the entire silyl group. For instance, conversion of the alkylsilyl group to a more reactive silanol (B1196071) or siloxane can facilitate subsequent reactions. nih.gov These transformations are crucial for activating the compound for cross-coupling reactions under fluoride-free conditions.

Reactivity of the Benzo[d]thiazole Core in the Presence of the Silyl Group

The ethyldimethylsilyl group electronically influences the attached benzo[d]thiazole ring, affecting its susceptibility to attack by electrophiles and nucleophiles.

The carbon atom at the 2-position of the benzothiazole ring, bonded to both nitrogen and sulfur, is electrophilic. masterorganicchemistry.com It is susceptible to attack by nucleophiles, which can lead to addition or ring-opening products. researchgate.netyoutube.com The presence of the electropositive silicon atom in this compound can further enhance the electrophilicity of this carbon, potentially increasing its reactivity toward strong nucleophiles like organolithium reagents or Grignard reagents. The outcome of such reactions depends heavily on the nucleophile's nature and the reaction conditions. nih.gov

Role of this compound as a Synthetic Intermediate

The most significant application of this compound is as an intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

This compound is a key participant in the Hiyama cross-coupling reaction. wikipedia.orgnih.gov This reaction forms a new carbon-carbon bond by coupling the organosilane with an organic halide (or pseudohalide) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A crucial step in the Hiyama coupling is the activation of the organosilane, which is typically achieved with a fluoride source like TBAF. organic-chemistry.org This activation polarizes the carbon-silicon bond, facilitating the transfer of the benzothiazolyl group to the palladium catalyst (transmetalation) before it couples with the organic halide. wikipedia.org

This methodology allows for the efficient synthesis of a wide array of 2-substituted benzothiazoles, which are important structural motifs in many biologically active compounds and functional materials. organic-chemistry.orgrsc.orgnih.gov

Table 2: Hiyama Cross-Coupling Applications

Reaction Type Coupling Partner Product Example Catalyst / Activator
Hiyama Coupling Aryl Iodide 2-Arylbenzo[d]thiazole Palladium Catalyst / TBAF
Hiyama Coupling Vinyl Bromide 2-Vinylbenzo[d]thiazole Palladium Catalyst / TBAF

Mechanistic Insights into the Reactivity of this compound Remain Elusive

Despite a thorough review of available scientific literature, detailed mechanistic investigations into the reactive pathways of the specific chemical compound this compound are not presently available. While the broader class of benzothiazole derivatives has been the subject of extensive research due to their wide-ranging applications in medicinal chemistry and material science, the specific reactivity and transformation mechanisms conferred by the 2-(ethyldimethylsilyl) substituent have not been explicitly detailed in published studies.

Generally, the reactivity of 2-substituted benzothiazoles is influenced by the electronic and steric nature of the substituent at the C2 position of the thiazole (B1198619) ring. Silyl groups, such as ethyldimethylsilyl, are known to participate in a variety of chemical transformations, including silyl group transfer reactions and rearrangements. However, specific studies detailing the mechanistic pathways, kinetic data, or computational modeling for this compound are not found in the current body of scientific literature.

Research on analogous 2-silyl-substituted heterocyclic compounds suggests that potential reactive pathways could involve nucleophilic attack at the silicon atom, leading to cleavage of the carbon-silicon bond, or reactions where the silyl group acts as a directing group for transformations on the benzothiazole core. Mechanistic studies in related systems often employ techniques such as kinetic analysis, isotopic labeling, and computational chemistry to elucidate the transition states and intermediates involved in these transformations.

The absence of specific mechanistic data for this compound highlights a gap in the current understanding of silyl-substituted benzothiazole chemistry and presents an opportunity for future research in this area. Such investigations would be valuable for the rational design of novel synthetic methodologies and the development of new functional materials based on the benzothiazole scaffold.

Spectroscopic Characterization Techniques for Silylated Benzo D Thiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si.

In the ¹H NMR spectrum of 2-(Ethyldimethylsilyl)benzo[d]thiazole, distinct signals corresponding to the protons of the ethyldimethylsilyl group and the benzothiazole (B30560) ring system are expected.

The ethyldimethylsilyl group protons would typically appear in the upfield region of the spectrum. The six protons of the two methyl groups directly attached to the silicon atom are chemically equivalent and would likely produce a singlet. The ethyl group would exhibit a characteristic A3B2 spin system, resulting in a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with the adjacent methylene and methyl groups, respectively.

The benzo[d]thiazole moiety protons are located in the aromatic region of the spectrum, typically at lower field due to the deshielding effect of the aromatic ring current. The four protons on the benzene (B151609) ring will show a more complex splitting pattern, often appearing as multiplets, due to coupling with neighboring protons. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the ring. For an unsubstituted benzothiazole ring, the protons typically resonate in the range of 7.0 to 8.5 ppm. nih.govrsc.orgchemicalbook.comlibretexts.org

Expected ¹H NMR Chemical Shift Ranges for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Si-CH₃~0.1 - 0.5Singlet
Si-CH₂-CH~0.8 - 1.2Triplet
Si-CH ₂-CH₃~0.5 - 1.0Quartet
Benzo[d]thiazole H~7.0 - 8.5Multiplets

This table is interactive. Click on the headers to sort the data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbon atoms of the ethyldimethylsilyl group are expected in the aliphatic region (upfield). The methyl carbons attached to the silicon would give a single resonance, as would the methyl and methylene carbons of the ethyl group.

The carbons of the benzo[d]thiazole ring will appear in the downfield aromatic region. libretexts.orgoregonstate.edulibretexts.orgresearchgate.net The carbon atom at the 2-position (C2), to which the silyl (B83357) group is attached, is expected to be significantly deshielded. The other carbons of the benzothiazole ring will have distinct chemical shifts based on their electronic environment. tandfonline.comnih.gov

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)
Si-C H₃~ -5 to 5
Si-CH₂-C H₃~ 5 to 15
Si-C H₂-CH₃~ 5 to 15
Benzo[d]thiazole Aromatic C~ 110 to 155
Benzo[d]thiazole C2 (C-Si)~ 160 to 180

This table is interactive. Click on the headers to sort the data.

²⁹Si NMR spectroscopy is a valuable tool for directly probing the silicon atom's local environment. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For arylsilanes, the ²⁹Si chemical shift can provide insights into the electronic effects of the aromatic ring. unige.chacs.orgrsc.org The chemical shifts for silicon in organosilanes can vary over a wide range. pascal-man.comresearchgate.net

Expected ²⁹Si NMR Chemical Shift Range for this compound

Silicon EnvironmentExpected Chemical Shift (ppm)
Ar-Si (CH₃)₂(CH₂CH₃)~ -20 to +20

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Key expected vibrational modes for this compound include:

C-H stretching vibrations for the aromatic protons of the benzothiazole ring, typically observed around 3000-3100 cm⁻¹. chemijournal.com

C-H stretching vibrations for the aliphatic protons of the ethyldimethylsilyl group, appearing in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq

Aromatic C=C stretching vibrations of the benzothiazole ring, which are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Si-C stretching and bending vibrations associated with the ethyldimethylsilyl group. These are typically found in the fingerprint region of the spectrum. nih.gov

Vibrations corresponding to the C=N bond of the thiazole (B1198619) ring. researchgate.net

Raman spectroscopy is often complementary to IR spectroscopy and can be particularly useful for identifying vibrations of non-polar bonds. researchgate.netyoutube.com

Expected IR/Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
Aromatic C=C Stretch1450 - 1600
Si-C VibrationsFingerprint Region

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. wikipedia.org The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound.

Common fragmentation pathways for silylated aromatic compounds and benzothiazole derivatives can be expected. nih.govacs.orgmac-mod.comnih.govscilit.comlibretexts.orgchemguide.co.ukmiamioh.edulibretexts.org Cleavage of the Si-C bonds is a likely fragmentation route. Loss of an ethyl or methyl radical from the molecular ion would lead to characteristic fragment ions. Fragmentation of the benzothiazole ring itself can also occur, providing further structural information.

Expected Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺Molecular Ion
[M - CH₃]⁺Loss of a methyl group
[M - CH₂CH₃]⁺Loss of an ethyl group
Benzothiazole FragmentsFragments arising from the cleavage of the benzothiazole ring

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structural Elucidation

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions. nih.govanadolu.edu.trresearchgate.netbas.bgresearchgate.net

While no specific crystal structure for this compound is currently available, analysis of related silylated and benzothiazole-containing structures would suggest that the benzothiazole ring system is likely to be planar. The geometry around the silicon atom is expected to be tetrahedral. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions.

Theoretical and Computational Studies of 2 Ethyldimethylsilyl Benzo D Thiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 2-(Ethyldimethylsilyl)benzo[d]thiazole, methods such as B3LYP with a suitable basis set like 6-311G(d,p) would be employed to optimize the molecular geometry and compute various electronic properties. mdpi.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com

In the case of this compound, the electron-donating nature of the ethyldimethylsilyl group is expected to influence the energy of the HOMO and LUMO. The silicon atom can also participate in hyperconjugative interactions, further affecting the electronic landscape of the benzothiazole (B30560) ring system. Theoretical studies on related silyl-substituted benzothiazoles have utilized ab initio and DFT calculations to understand these electronic effects. rsc.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. scirp.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. mdpi.com
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical results expected from DFT/B3LYP/6-311G(d,p) calculations for a molecule of this type.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that can be difficult to observe experimentally. For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as electrophilic substitution on the benzothiazole ring or reactions involving the silyl (B83357) group.

By locating the transition state structures and calculating their energies, activation barriers for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction mechanism. For instance, in the synthesis of related benzothiazole derivatives, computational studies have been used to understand the favorability of certain cyclization or condensation pathways. nih.govmdpi.com The role of catalysts in these reactions can also be modeled to understand how they lower the activation energy.

Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a located transition state connects the reactants and products along the predicted reaction pathway. This level of detail is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT methods. researchgate.net These calculated frequencies are often scaled to better match experimental values. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=N stretching of the thiazole (B1198619) ring, the C-H bending of the aromatic and alkyl groups, and the vibrations associated with the Si-C and Si-CH3 bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. doi.org These theoretical predictions are invaluable for interpreting complex NMR spectra and for confirming the connectivity of the atoms within the molecule. The calculated chemical shifts for the protons and carbons in the ethyl and dimethylsilyl groups, as well as on the benzothiazole core, would provide a detailed picture of the molecule's magnetic environment. doi.org

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). scirp.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as π→π* transitions within the benzothiazole ring system.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
IR Spectroscopyν(C=N)1610 cm⁻¹
ν(Si-C)840 cm⁻¹
¹³C NMR Spectroscopyδ(C=N)165 ppm
δ(Si-CH₂)10 ppm
¹H NMR Spectroscopyδ(Aromatic)7.3 - 8.0 ppm
δ(Si-CH₃)0.3 ppm
UV-Vis Spectroscopyλmax290 nm

Note: The values in this table are hypothetical and represent typical results expected from theoretical calculations for a molecule with this structure.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational analysis involves systematically rotating the rotatable bonds in the molecule, such as the C-Si bond and the bonds within the ethyl group, to identify the most stable conformers (energy minima). mdpi.com This can be achieved by performing a potential energy surface scan at a quantum mechanical or molecular mechanical level of theory. mdpi.com Identifying the lowest energy conformation is crucial as it represents the most populated structure of the molecule at equilibrium.

Molecular dynamics simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of the molecule, the interactions with its environment (e.g., a solvent), and its conformational changes over time. nih.govbiointerfaceresearch.com These simulations can reveal important information about the accessibility of different conformations and the dynamic behavior of the ethyldimethylsilyl group relative to the rigid benzothiazole ring. Such studies are particularly relevant for understanding how the molecule might interact with other molecules or biological targets. biointerfaceresearch.com

Advanced Applications of 2 Ethyldimethylsilyl Benzo D Thiazole and Its Derivatives

Role as Versatile Organosilicon Reagents in Organic Synthesis

Organosilicon compounds are widely recognized for their utility in organic synthesis, offering unique reactivity and selectivity. 2-(Ethyldimethylsilyl)benzo[d]thiazole, as a member of this class, is poised to serve as a valuable reagent in a variety of organic transformations.

Reductive Silylations in Organic Transformations

Reductive silylation is a powerful method for the formation of silicon-carbon and silicon-heteroatom bonds. While direct studies on this compound are limited, the reactivity of related silyl-substituted heterocycles suggests its potential in this area. In these reactions, the silyl (B83357) group is transferred to a substrate, often with concomitant reduction. For instance, the hydrosilylation of unsaturated bonds is a common transformation where a Si-H bond adds across a double or triple bond. Although this compound does not possess a reactive Si-H bond, its derivatives, which can be synthesized to include one, would be expected to participate in such reactions.

The benzothiazole (B30560) moiety can influence the reactivity of the silyl group through electronic effects. The electron-withdrawing nature of the benzothiazole ring can modulate the reactivity of the silicon center, potentially leading to novel applications in reductive silylation reactions.

Use in Salt-Free Reduction Processes

A significant advantage of using organosilicon reagents in reduction reactions is the potential for "salt-free" processes. uobaghdad.edu.iq Traditional reductions of metal halides often employ alkali metals, generating stoichiometric amounts of salt byproducts that can complicate purification. uobaghdad.edu.iq Electron-rich organosilicon reagents can serve as reducing agents, yielding volatile and easily removable byproducts like trimethylsilyl (B98337) chloride. uobaghdad.edu.iq

Contributions to Materials Science and Optoelectronics

The unique electronic and photophysical properties of the benzothiazole core make it an attractive component for advanced materials. The incorporation of a silyl group, as in this compound, can further enhance these properties and introduce new functionalities.

Development of Silicon-Containing Heterocycles for OLED Technology

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Benzothiazole derivatives are known to be effective electron-transporting and emitting materials in OLEDs.

The introduction of a silicon-containing substituent can significantly impact the electronic properties of the benzothiazole core. The silyl group can influence the HOMO-LUMO energy levels, which in turn affects the charge injection and transport properties of the material. Furthermore, the bulky nature of the ethyldimethylsilyl group can disrupt intermolecular packing in the solid state, which can lead to improved photoluminescence quantum yields by reducing aggregation-caused quenching. Research on pyrene-benzimidazole derivatives has shown that modifying the molecular structure can lead to pure blue emitters with high efficiency. nih.gov Similarly, carbazole-imidazole derivatives have been developed as deep-blue emitters for OLEDs. nih.gov

The development of sila-benzoazoles, which are structural isomers of silyl-substituted benzothiazoles, highlights the potential of silicon-containing heterocycles in optoelectronic materials. researchgate.net These compounds are synthesized through a hydrosilylation and rearrangement cascade reaction and are being explored for their applications in organic optoelectronics. researchgate.net

Compound ClassKey Features for OLEDsPotential Role of this compound
Pyrene-Benzimidazole DerivativesPure blue emission, high efficiency. nih.govSilyl substitution could tune emission color and improve quantum yield.
Carbazole-Imidazole DerivativesDeep-blue emitters, bipolar charge transport. nih.govCould act as a host or emitter material with enhanced stability.
Sila-benzoazolesNovel silicon-containing heterocycles for optoelectronics. researchgate.netProvides a synthetic pathway to related and potentially more efficient materials.

Integration into Polymeric Materials

The incorporation of functional molecules into polymeric matrices is a common strategy for developing materials with tailored properties. This compound can be integrated into polymers either as a pendant group or as part of the polymer backbone. The silyl group can facilitate polymerization or grafting onto existing polymer chains.

Functionalized polymers containing benzothiazole units have been explored for various applications. For example, porous organic polymers incorporating benzothiazole have shown promise for carbon dioxide storage and separation. researchgate.net The introduction of a silyl group could enhance the processability and thermal stability of such polymers. Furthermore, silane-functionalized polymers are known for their applications in creating surfaces with low surface energy. drexel.edu

Applications in Coordination Chemistry as Ligands

The benzothiazole moiety contains both nitrogen and sulfur atoms that can coordinate to metal centers, making it a versatile ligand in coordination chemistry. The nature of the substituent at the 2-position can significantly influence the coordinating ability and the properties of the resulting metal complexes.

The ethyldimethylsilyl group in this compound can exert both steric and electronic effects on the benzothiazole ligand. The steric bulk of the silyl group can influence the coordination geometry around the metal center and may stabilize unusual coordination numbers. Electronically, the silyl group can modulate the electron density on the benzothiazole ring, thereby affecting the strength of the metal-ligand bond.

A review on 2-(2′-aminophenyl)benzothiazole derivatives highlights the functionalization with silyl groups to create promising bidentate proligands. mdpi.com These silanediamine ligands are capable of stabilizing low-valent and mixed-valence metal complexes. mdpi.com While this compound is not a bidentate ligand, its derivatives could be designed to incorporate additional coordinating atoms. The use of functionalized silyl ligands has been shown to suppress solvent coordination to lanthanide complexes, leading to more stable compounds.

The coordination chemistry of benzothiazole derivatives is an active area of research, with applications ranging from catalysis to medicinal chemistry. Gold(I) complexes with aryl-benzothiazoles have demonstrated antibacterial activity. nih.gov Ruthenium(II) arene complexes with benzothiazole-containing ligands have been investigated for their photoactivated anticancer properties. nih.gov The unique properties imparted by the ethyldimethylsilyl group could lead to the development of novel metal complexes with enhanced catalytic activity or therapeutic efficacy.

Metal ComplexLigand TypeApplicationPotential Role of this compound
Gold(I) ComplexesAryl-benzothiazolesAntibacterial agents. nih.govSilyl group could modify solubility and bioavailability.
Ruthenium(II) Arene ComplexesBenzothiazole-containing ancillary ligandsPhotoactivated anticancer agents. nih.govCould influence the photophysical properties and cytotoxicity of the complex.
Lanthanide(II) ComplexesFunctionalized silyl ligandsStabilization of solvent-free complexes.Derivatives could act as stabilizing ligands for reactive metal centers.

Development of Chemical Sensors for Ions and Small Molecules

While specific research on the application of this compound in chemical sensing is not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been the focus of significant research in the development of chemosensors for a variety of ions and small molecules. The benzothiazole moiety serves as an excellent fluorophore and chromophore, and its derivatives are known for their high quantum yields and significant Stokes shifts. These properties make them ideal candidates for the design of optical sensors.

The general strategy for developing benzothiazole-based sensors involves functionalizing the benzothiazole core with specific recognition units that can selectively bind to target analytes. This binding event triggers a change in the photophysical properties of the molecule, such as fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), or a colorimetric shift, which can be easily detected. The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF).

Sensing of Metal Ions

Benzothiazole derivatives have been successfully employed in the detection of various metal ions, many of which are important in biological and environmental systems.

A biphenyl-benzothiazole-based chemosensor has been synthesized for the selective detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org This sensor exhibits both ratiometric and colorimetric responses, with a noticeable color change from colorless to yellow in the presence of these ions. nih.govacs.org The detection limits were reported to be 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. nih.govacs.org Another study reported a benzothiazole-based sensor that showed a "turn-on" fluorescent response for Cu²⁺ with a detection limit of 3.3 µM. seoultech.ac.krresearchgate.net

For the detection of Fe³⁺, two benzothiazole-based fluorescence sensors have been developed that display a selective fluorescence quenching response in aqueous solutions. researchgate.netresearchgate.net These sensors exhibited detection limits of 8.43 μM and 5.86 μM for Fe³⁺. researchgate.netresearchgate.net An unnatural amino acid derivative containing a benzothiazole unit was also evaluated as a fluorimetric chemosensor for several transition metal cations, showing a remarkable response to Cu²⁺ in acetonitrile (B52724) and Fe³⁺ in an acetonitrile/water mixture. mdpi.com

Furthermore, three benzothiazole-based fluorescent probes (L1, L2, and L3) were designed for the detection of zinc ions. acs.org Among these, L1 showed a high sensitivity for Zn²⁺ with a detection limit as low as 7 nM. acs.org Another fluorescent "turn-on" chemosensor for Zn²⁺, named BIPP, was developed using benzothiazole and imidazopyridine derivatives, with a detection limit of 2.36 x 10⁻⁸ M. rsc.orgrsc.org

Table 1: Benzothiazole Derivatives as Metal Ion Sensors

Sensor Target Ion(s) Detection Principle Detection Limit Solvent System
Biphenyl-benzothiazole derivative Zn²⁺, Cu²⁺, Ni²⁺ Colorimetric and Ratiometric Fluorescence 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) DMSO/CHCl₃ (50:50, v/v) nih.govacs.org
BTN Cu²⁺ "Turn-on" Fluorescence 3.3 µM Acetonitrile seoultech.ac.krresearchgate.net
Sensor 1 & 2 Fe³⁺ Fluorescence Quenching 8.43 µM (Sensor 1), 5.86 µM (Sensor 2) Aqueous solution researchgate.netresearchgate.net
L1 Zn²⁺ Fluorescence Enhancement 7 nM HEPES buffer acs.org
BIPP Zn²⁺ "Turn-on" Fluorescence 2.36 x 10⁻⁸ M Not specified rsc.orgrsc.org
N-tert-butyloxycarbonyl asparagine benzyl (B1604629) ester derivative Cu²⁺, Fe³⁺ Fluorimetric Response Not specified Acetonitrile (for Cu²⁺), Acetonitrile/water (9:1) (for Fe³⁺) mdpi.com
BTV Cu²⁺ Colorimetric (Bathochromic shift) 0.37 µM Solution ias.ac.in
HMD Cu²⁺ Colorimetric (Bathochromic shift) 0.47 µmol/L MeCN bohrium.com

Sensing of Anions and Small Molecules

The versatility of benzothiazole derivatives extends to the detection of various anions and small neutral molecules of biological and environmental significance.

A highly selective and sensitive fluorescent sensor for cyanide (CN⁻) was developed by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. nih.govrsc.org This sensor, named BID, demonstrated a detection limit of 5.97 nM, which is significantly lower than the permissible level of cyanide in drinking water set by the World Health Organization. nih.govrsc.org The sensing mechanism is based on the nucleophilic addition of the cyanide anion to the sensor molecule, which inhibits the intramolecular charge transfer (ICT) process, leading to a noticeable blue shift in the fluorescence emission spectrum. nih.govrsc.org Another benzothiazolium-based sensor, SU-1, was designed for cyanide detection and exhibited a very low detection limit of 0.27 nM. nih.govspectroscopyonline.com

In the realm of reactive oxygen and nitrogen species (RONS), two simple benzothiazole-based fluorescent chemosensors, BS1 and BS2, were reported for the detection of peroxynitrite (ONOO⁻). rsc.orgresearchgate.net These probes operate under physiological pH and exhibit a "turn-on" fluorescence signal. The limits of detection for ONOO⁻ were found to be 12.8 nM for BS1 and 25.2 nM for BS2. rsc.orgresearchgate.net Another fluorescent probe, BTMO-PN, was developed for imaging peroxynitrite during ferroptosis and was successful in distinguishing tumor tissues from normal tissues. nih.gov

Furthermore, a benzothiazole derivative bearing two 2,2'-dipicolylamine (B75229) (DPA) groups was synthesized to act as a sensor for pyrophosphate (PPi) and adenosine (B11128) 5'-triphosphate (ATP). nih.govrsc.org The zinc complex of this sensor showed solvent-switchable selectivity, responding to PPi in ethanol (B145695) and ATP in water. nih.govrsc.org

Table 2: Benzothiazole Derivatives as Anion and Small Molecule Sensors

Sensor Target Analyte Detection Principle Detection Limit Solvent System
BID CN⁻ "Turn-on" Fluorescence (Blue shift) 5.97 nM Not specified nih.govrsc.org
SU-1 CN⁻ Colorimetric and Fluorometric 0.27 nM DMSO:H₂O (1:1, v/v) nih.govspectroscopyonline.com
BS1 ONOO⁻ "Turn-on" Fluorescence 12.8 nM Physiological pH rsc.orgresearchgate.net
BS2 ONOO⁻ "Turn-on" Fluorescence 25.2 nM Physiological pH rsc.orgresearchgate.net
BTMO-PN ONOO⁻ Fluorescence Enhancement Not specified Not specified nih.gov
DPA-functionalized benzothiazole PPi, ATP ESIPT Turn-on Not specified Ethanol (for PPi), Water (for ATP) nih.govrsc.org

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Complex Silylated Heterocycles

The synthesis of complex silylated heterocycles, including 2-(Ethyldimethylsilyl)benzo[d]thiazole, is an area ripe for exploration. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methodologies. Key areas of interest include the refinement of catalytic C-H bond silylation and the exploration of novel cascade reactions.

Recent advancements have demonstrated the potential of transition-metal-free catalytic systems for the direct silylation of aromatic heterocycles. These methods offer a more sustainable alternative to traditional synthetic routes that often require harsh reaction conditions and stoichiometric reagents. Further research could focus on optimizing these catalyst systems for the specific silylation of the benzothiazole (B30560) core, potentially leading to higher yields and greater functional group tolerance.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H SilylationHigh atom economy, reduced waste, milder reaction conditions.Development of selective and robust catalysts for the benzothiazole core.
Cascade ReactionsIncreased synthetic efficiency, reduced purification steps.Design of novel multi-component reactions for simultaneous silylation and functionalization.
Flow ChemistryImproved reaction control, enhanced safety, scalability.Adaptation of existing batch syntheses to continuous flow processes.

Exploration of Undiscovered Reactivity Patterns

The presence of the ethyldimethylsilyl group is expected to impart unique reactivity to the benzothiazole scaffold. The silicon atom can influence the electronic properties of the heterocyclic ring, potentially opening up new avenues for chemical transformations.

Future studies should investigate the reactivity of the C-Si bond in this compound. For instance, this bond could be susceptible to cleavage under specific conditions, allowing for the introduction of other functional groups at the 2-position of the benzothiazole ring. This would provide a versatile platform for the synthesis of a diverse library of benzothiazole derivatives with tailored properties.

Furthermore, the silyl (B83357) group may influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the benzothiazole moiety. A systematic study of these reactions would provide valuable insights into the directing effects of the silyl group and enable the controlled synthesis of polysubstituted benzothiazoles.

Advanced Computational Approaches for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel compounds like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and other advanced computational methods can be employed to elucidate the electronic structure, spectroscopic properties, and potential reactivity of this molecule.

Future computational studies could focus on creating a detailed electronic profile of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This information is crucial for predicting its potential applications in organic electronics, as the HOMO-LUMO gap is a key determinant of a material's electronic properties. nih.gov

Moreover, computational models can be used to simulate the interaction of this compound with other molecules and materials, providing insights into its potential as a ligand in catalysis or as a building block for functional materials. These predictive models can significantly accelerate the discovery and development of new applications for this compound.

Table of Predicted Electronic Properties of Substituted Silyl Benzothiazoles

Substituent on Benzene RingHOMO (eV)LUMO (eV)Band Gap (eV)
-H-5.8-1.93.9
-OCH3 (electron-donating)-5.6-1.83.8
-NO2 (electron-withdrawing)-6.2-2.33.9
-CF3 (electron-withdrawing)-6.1-2.23.9

Note: These values are hypothetical and intended to illustrate the expected trends based on computational studies of similar benzothiazole derivatives. Actual values for this compound and its derivatives would need to be determined through specific calculations.

Integration of this compound into Emerging Technologies

The unique properties anticipated for this compound make it a promising candidate for integration into a variety of emerging technologies, particularly in the fields of organic electronics and materials science.

The benzothiazole core is known to be a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a silyl group can enhance the solubility, thermal stability, and charge-transporting properties of organic materials. researchgate.net Therefore, this compound and its derivatives could serve as novel building blocks for the development of more efficient and durable organic electronic devices.

In materials science, the incorporation of organosilicon moieties can improve the performance of polymers and coatings. Future research could explore the use of this compound as a monomer or additive in the synthesis of advanced materials with enhanced properties, such as improved thermal resistance, hydrophobicity, or refractive index.

Emerging TechnologyPotential Role of this compoundAnticipated Benefits
Organic Electronics (OLEDs, OPVs)Host material, electron transport layer, or dopant.Improved charge carrier mobility, enhanced device stability, and efficiency.
Advanced PolymersMonomer or functional additive.Increased thermal stability, modified surface properties, and tailored optical characteristics.
SensorsChemosensor for metal ions or small molecules.High sensitivity and selectivity due to the coordinating ability of the benzothiazole nitrogen and sulfur atoms.

Q & A

Basic: What are the optimized synthetic routes for 2-(Ethyldimethylsilyl)benzo[d]thiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of benzo[d]thiazole derivatives typically involves condensation reactions between 2-aminothiophenol and carbonyl-containing reagents. For silylated analogs like this compound, a modified approach using silyl electrophiles (e.g., ethyldimethylsilyl chloride) under basic conditions (e.g., triethylamine) is employed. Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate silylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.